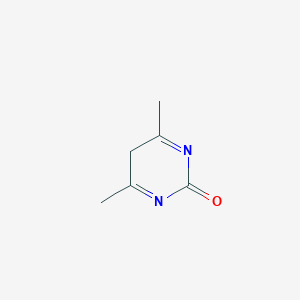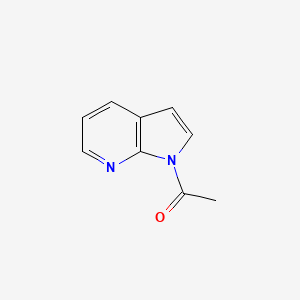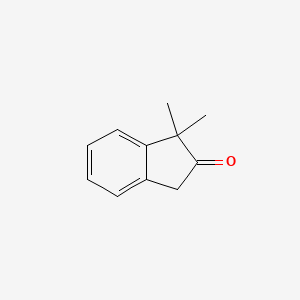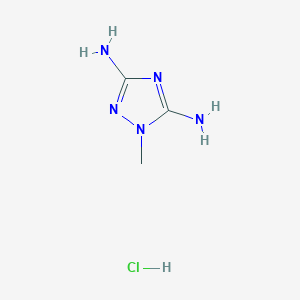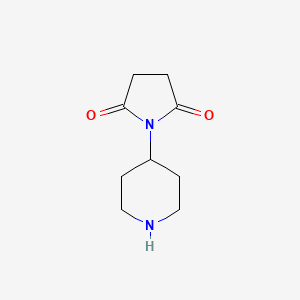
1-(Piperidin-4-yl)pyrrolidine-2,5-dione
Vue d'ensemble
Description
1-(Piperidin-4-yl)pyrrolidine-2,5-dione, commonly known as P4PD, is a cyclic imide compound that has been widely used in scientific research due to its unique properties. P4PD is a versatile compound that has been used in various fields of research, including medicinal chemistry, organic synthesis, and material science.
Mécanisme D'action
The mechanism of action of P4PD is not well understood, but it is believed to act as an inhibitor of certain enzymes. P4PD has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. The exact mechanism of inhibition is not known, but it is believed to involve the formation of a reversible covalent bond between P4PD and the enzyme.
Biochemical and physiological effects:
P4PD has been shown to have various biochemical and physiological effects. In vitro studies have shown that P4PD can inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. In vivo studies have shown that P4PD can reduce inflammation and oxidative stress in animal models of disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using P4PD in laboratory experiments include its ease of synthesis, versatility, and unique properties. P4PD can be synthesized using standard laboratory equipment and can be used as a building block for the synthesis of various bioactive compounds. The limitations of using P4PD in laboratory experiments include its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the use of P4PD in scientific research. One potential direction is the development of P4PD-based inhibitors for the treatment of various diseases, including Alzheimer's disease and cancer. Another potential direction is the use of P4PD as a monomer for the synthesis of various polymers and copolymers with unique properties. Finally, the use of P4PD in material science could lead to the development of new materials with unique properties and applications.
Applications De Recherche Scientifique
P4PD has been used in a wide range of scientific research applications, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, P4PD has been used as a building block for the synthesis of various bioactive compounds. In organic synthesis, P4PD has been used as a key intermediate in the synthesis of various heterocyclic compounds. In material science, P4PD has been used as a monomer for the synthesis of various polymers and copolymers.
Propriétés
IUPAC Name |
1-piperidin-4-ylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c12-8-1-2-9(13)11(8)7-3-5-10-6-4-7/h7,10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNKMAJFERLVEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30510708 | |
| Record name | 1-(Piperidin-4-yl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75483-32-8 | |
| Record name | 1-(Piperidin-4-yl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


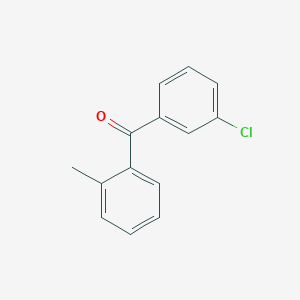
![4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibutanoic acid](/img/structure/B1611085.png)
![Thieno[2,3-B]pyridin-6-amine](/img/structure/B1611086.png)

